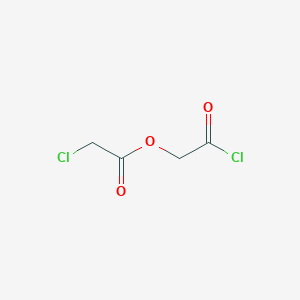

Chloroacetoxyacetyl chloride

Description

Significance of Acyl Chlorides in Contemporary Organic Synthesis Research

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that serve as pivotal intermediates in modern organic synthesis. Current time information in Bangalore, IN. Characterized by the functional group -COCl, where a carbonyl group is bonded to a chlorine atom, they are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chloride atom. wikipedia.orgprepchem.com This structural modification renders the carbonyl carbon highly electrophilic and thus exceptionally reactive towards nucleophiles. wikipedia.org

The high reactivity of acyl chlorides is the cornerstone of their significance. thermofisher.com They are powerful acylating agents, meaning they excel at transferring an acyl group (R-C=O) to other molecules. This capability makes them indispensable for the synthesis of a wide array of other carboxylic acid derivatives, such as esters, amides, and anhydrides. Current time information in Bangalore, IN. The reactions are typically rapid and often proceed to completion, offering high yields where the corresponding reactions with carboxylic acids would be slower or require equilibrium-driving conditions.

In numerous research and industrial applications, from the synthesis of pharmaceuticals and agrochemicals to the production of polymers and dyes, acyl chlorides are fundamental building blocks. Current time information in Bangalore, IN. Their versatility in forming carbon-oxygen and carbon-nitrogen bonds allows chemists to construct complex molecular architectures efficiently. Current time information in Bangalore, IN. The conversion of a less reactive carboxylic acid into a highly reactive acyl chloride is a common strategy to facilitate transformations that would otherwise be difficult to achieve. prepchem.com

Properties

CAS No. |

54150-58-2 |

|---|---|

Molecular Formula |

C4H4Cl2O3 |

Molecular Weight |

170.98 g/mol |

IUPAC Name |

(2-chloro-2-oxoethyl) 2-chloroacetate |

InChI |

InChI=1S/C4H4Cl2O3/c5-1-4(8)9-2-3(6)7/h1-2H2 |

InChI Key |

YJAHGRRWCOBJKI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)Cl)OC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Implementations of Chloroacetoxyacetyl Chloride

Synthesis of Heterocyclic Compounds Incorporating Chloroacetoxyacetyl Chloride Moieties

Preparation of Benzothiazine Derivatives

There is no available scientific literature detailing a synthetic protocol for the preparation of benzothiazine derivatives that employs this compound as a reagent or precursor.

Cycloaddition Reactions for Fused Heterocycles

No documented instances of this compound participating in cycloaddition reactions to form fused heterocyclic systems were found in the course of the literature review.

Derivatization Strategies for Advanced Chemical Entities

While derivatization is a common strategy in medicinal chemistry, the specific application of this compound in the synthesis of the following derivatives is not described in the available research.

Chloroacetamide Derivative Synthesis

The synthesis of chloroacetamide derivatives is a well-established chemical transformation, typically involving the reaction of chloroacetyl chloride with a primary or secondary amine. ijpsr.infonih.gov This reaction is a standard nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. The general scheme involves dissolving the amine in a suitable solvent, often with a base to neutralize the HCl byproduct, followed by the addition of chloroacetyl chloride. nih.gov

However, specific research detailing the use of this compound for this purpose is not available. The presence of the chloroacetoxy group would introduce an additional reactive site, potentially complicating the reaction and leading to different products than those obtained with the simpler chloroacetyl chloride. Without experimental data, the outcomes of such a reaction remain speculative.

Table 1: General Conditions for Chloroacetamide Synthesis using Chloroacetyl Chloride

| Parameter | Typical Conditions |

| Reactants | Primary/Secondary Amine, Chloroacetyl Chloride |

| Solvent | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) |

| Base | Triethylamine (B128534) (Et₃N), Pyridine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours |

This table represents a generalized procedure for chloroacetyl chloride and does not reflect data for this compound due to a lack of sources.

N-Acylated Ambroxol (B1667023) Derivative Synthesis

Ambroxol is a mucolytic agent, and its derivatization is of interest in pharmaceutical research. N-acylation is a common method to modify the structure and potential activity of amine-containing drugs. While studies report on the biological effects of various N-acylated ambroxol derivatives, the specific use of this compound as the acylating agent for ambroxol is not documented. The synthesis would theoretically proceed via the reaction of the secondary amine in the ambroxol molecule with the acid chloride, but no published research confirms this specific application.

Mechanistic and Kinetic Investigations of Chloroacetoxyacetyl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the characteristic reaction pathway for carboxylic acid derivatives, including chloroacetoxyacetyl chloride. masterorganicchemistry.com This process involves the replacement of the chloride leaving group with a nucleophile. libretexts.org The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.orgsavemyexams.com Unlike SN2 reactions, which are common for alkyl halides, nucleophilic attack on the sp2-hybridized carbonyl carbon of acyl chlorides proceeds through a multi-step mechanism. youtube.com

The most widely accepted mechanism for nucleophilic acyl substitution in acyl chlorides is the two-step addition-elimination pathway. libretexts.orgvanderbilt.edu

Addition Step: The reaction is initiated by the nucleophilic attack on the carbonyl carbon. libretexts.orgfiveable.me The lone pair of electrons from the nucleophile forms a new bond with the carbon, causing the π-bond of the carbonyl group to break. The electrons from the π-bond move to the oxygen atom, which acquires a negative charge, resulting in the formation of a tetrahedral intermediate. vanderbilt.eduwikipedia.org

Elimination Step: The tetrahedral intermediate is typically unstable and transient. wikipedia.org The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. To maintain carbon's tetravalency, a leaving group is expelled. In the case of this compound, the chloride ion is an excellent leaving group, and its departure is the final step in the formation of the new carbonyl compound. libretexts.orgvanderbilt.edu

The tetrahedral intermediate is a critical, albeit often short-lived, species in the addition-elimination mechanism. wikipedia.org In this intermediate, the geometry of the carbonyl carbon temporarily changes from trigonal planar (sp2) to tetrahedral (sp3). wikipedia.org While these intermediates are usually not isolable, their existence is supported by substantial kinetic evidence and, in some cases, direct observation. niu.edursc.org For instance, research on the reaction of acetyl chloride with ethanol (B145695) has provided direct mass spectrometric evidence for the formation of a protonated tetrahedral intermediate, confirming its role in the reaction pathway. rsc.org

The stability of the tetrahedral intermediate can influence the reaction's progress. It collapses by ejecting the best leaving group to regenerate a carbonyl compound. Given that the chloride ion is a very weak base and thus an excellent leaving group, its expulsion from the intermediate is highly favorable, driving the reaction forward. vanderbilt.edu

Kinetics of this compound Reactions with Nucleophiles

Kinetic studies on chloroacetyl chloride, a close structural analog of this compound, provide significant insight into the factors governing its reaction rates with various nucleophiles. The structure of the substrate, the nucleophile, and the solvent are all critical factors. niu.edu

The reaction of acyl chlorides with methanol (B129727), known as methanolysis, has been shown to follow complex kinetics. Studies conducted in acetonitrile (B52724) reveal that the reaction rate for chloroacetyl chloride with methanol can be described by a rate expression that includes both second-order and third-order terms. niu.edu

Rate = k₂(RCOCl)(MeOH) + k₃(RCOCl)(MeOH)₂ niu.edu

This rate law suggests two parallel pathways are operative. The second-order term (k₂) corresponds to a direct reaction between one molecule of the acyl chloride and one molecule of methanol. The third-order term (k₃) implies a mechanism where a second molecule of methanol acts as a general base catalyst, assisting in the removal of the proton from the attacking methanol molecule in the transition state. niu.edunih.gov This bifunctional role of the solvent/nucleophile is common in solvolysis reactions of acyl chlorides. nih.gov

The reactivity of chloro-substituted acetyl chlorides in methanolysis increases with the number of chlorine atoms (CH₃COCl < CH₂ClCOCl < CHCl₂COCl). This trend is consistent with the addition-elimination mechanism, where the electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. niu.edu

Table 1: Kinetic Data for Methanolysis of Acyl Chlorides in Acetonitrile

| Acyl Chloride (RCOCl) | k₂ (l mol⁻¹ s⁻¹) | k₃ (l² mol⁻² s⁻¹) |

|---|---|---|

| Acetyl chloride | 0.016 | 0.10 |

| Chloroacetyl chloride | 0.44 | 1.1 |

| Dichloroacetyl chloride | 1.4 | 1.9 |

Data derived from studies on analogous compounds. niu.edu

The reaction with phenols (phenolysis) in acetonitrile presents a different kinetic profile compared to methanolysis. For chloroacetyl chloride, the reaction with various phenols suggests an addition-intermediate mechanism is a major component. niu.edu However, unlike in methanolysis, the rate of phenolysis for acetyl chloride is greater than that for chloroacetyl chloride. niu.edu

This reversal in reactivity trend indicates a shift in the mechanism or rate-determining step. It is proposed that for phenolysis, an ionic mechanism may play a more significant role, potentially involving the formation of an acylium-chloride ion pair. niu.edu The nucleophilicity of the phenol (B47542) also plays a role; substituted phenols like p-methoxyphenol and p-nitrophenol react faster with acetyl chloride than phenol itself. niu.edu

Table 2: Relative Reactivity in Methanolysis vs. Phenolysis

| Reaction | Reactivity Order | Predominant Mechanism |

|---|---|---|

| Methanolysis | Acetyl chloride < Chloroacetyl chloride | Addition-Elimination |

| Phenolysis | Chloroacetyl chloride < Acetyl chloride | Mixed / Ionic Contribution |

Data derived from studies on analogous compounds. niu.edu

The rate of nucleophilic acyl substitution is highly dependent on both the solvent and the structure of the nucleophile. niu.edu

Solvent Effects: Polar, protic solvents like water and alcohols can participate directly in the reaction (solvolysis) and can also stabilize charged intermediates and transition states through hydrogen bonding. nih.govlibretexts.org In mixed solvents like acetone-water or ethanol-water, reaction rates and product distributions can be explained by competing third-order mechanisms where one solvent molecule acts as the nucleophile and another as a general base. nih.gov The ionizing power and nucleophilicity of the solvent are key parameters; more ionizing solvents can favor pathways with more charge separation. researchgate.net

Nucleophile Structure: The reactivity of a nucleophile is a primary determinant of the reaction rate. For a given element, negatively charged species are more nucleophilic than their neutral counterparts (e.g., methoxide (B1231860) is more reactive than methanol). youtube.comlibretexts.org The strength of the nucleophile can sometimes influence the rate-determining step of the addition-elimination mechanism. With very strong nucleophiles, the initial addition is fast, and the breakdown of the tetrahedral intermediate can become rate-limiting. With weaker nucleophiles, the initial addition is typically the slow step. libretexts.org

Theoretical and Experimental Studies on Decomposition Mechanisms

Information not available.

Computational and Theoretical Studies on Chloroacetoxyacetyl Chloride

Quantum Chemical Calculations and Conformational Analysis

No specific studies on the quantum chemical calculations and conformational analysis of Chloroacetoxyacetyl chloride were identified.

There is no available data on the specific rotameric states or the energy differences between potential conformers of this compound.

Information regarding the energy barriers associated with intramolecular reorientations within the this compound molecule is not available in the searched scientific literature.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

No DFT studies specifically elucidating the reaction mechanisms of this compound were found.

There are no published data identifying the transition states or detailing the energy profiles for reactions involving this compound.

Specific pathways for the thermal decomposition of this compound determined through DFT calculations have not been reported in the available literature.

Advanced Applications and Synthetic Utility of Chloroacetoxyacetyl Chloride in Organic Synthesis

Role in the Construction of Complex Molecular Architectures

The reactivity of chloroacetoxyacetyl chloride lends itself to the synthesis of intricate molecular frameworks, particularly in the formation of heterocyclic compounds. A notable application is in the synthesis of β-lactams, which are key structural components of many antibiotic drugs. In these syntheses, this compound can be employed in [2+2] cycloaddition reactions with imines, a process known as the Staudinger synthesis. The reaction between an imine and a ketene, generated in situ from the acyl chloride, leads to the formation of the four-membered β-lactam ring. The acetoxy group at the 3-position of the resulting β-lactam can then be further manipulated, for instance, by hydrolysis to a hydroxyl group, providing a handle for the introduction of additional molecular complexity.

For example, the reaction of an imine with acetoxyacetyl chloride (a closely related compound) in the presence of a base like triethylamine (B128534) yields a cis-β-lactam as a single diastereoisomer. This resulting 3-acetoxy β-lactam can be subsequently converted to the corresponding 3-hydroxy β-lactam, a versatile intermediate for the synthesis of more complex tricyclic β-lactam structures. This demonstrates the utility of such reagents in building complex, stereochemically defined molecules.

Development of Linkers and Scaffolds for Chemical Libraries

The bifunctional nature of this compound makes it a suitable candidate for the development of linkers and scaffolds in combinatorial chemistry and for the synthesis of chemical libraries. The chloroacetyl group can serve as a stable anchoring point or a reactive site for conjugation to other molecules. For instance, the chloroacetyl group is known to react selectively with thiol groups, such as those found in cysteine residues of peptides and proteins. axios-research.com

This reactivity allows for the tethering of molecules containing a chloroacetyl moiety to biological macromolecules. This compound can, therefore, be used to introduce a reactive handle onto a molecule of interest. The acyl chloride end can be reacted with a nucleophile on a core scaffold, leaving the chloroacetyl group available for subsequent reaction to build a chemical library or to act as a crosslinker. For example, chloroacetyl-derivatized peptides can be used for polymerization or cyclization by reacting the chloroacetyl group with a cysteine residue within the peptide chain. axios-research.com

Strategic Use in Functional Group Interconversion

This compound is a potent acylating agent, a class of reagents that introduce an acyl group (RCO-) into a molecule. wikipedia.org Its primary role in functional group interconversion is the transformation of nucleophilic groups, such as alcohols and amines, into chloroacetoxyacetyl esters and amides, respectively. This introduces a new functional handle that can be further modified.

The introduced chloroacetoxyacetyl group contains two sites for subsequent reactions. The ester linkage can be hydrolyzed under acidic or basic conditions to reveal a hydroxyl group, while the chloro group can be displaced by a variety of nucleophiles. This allows for a stepwise functionalization of a molecule. For instance, an alcohol can be acylated with this compound, and the resulting product can then be reacted with a thiol to displace the chloride, followed by hydrolysis of the ester to unmask the alcohol. This sequence allows for the introduction of a thioether linkage in a controlled manner.

The general reactivity of acyl chlorides allows them to convert a wide range of functional groups:

Alcohols to esters: R-OH + ClOC(O)CH₂OAc → R-OC(O)CH₂OAc + HCl

Amines to amides: R-NH₂ + ClOC(O)CH₂OAc → R-NHC(O)CH₂OAc + HCl

Carboxylic acid salts to anhydrides: R-COO⁻ + ClOC(O)CH₂OAc → R-C(O)O-C(O)CH₂OAc + Cl⁻

| Starting Functional Group | Product Functional Group |

| Alcohol (R-OH) | Chloroacetoxyacetyl ester |

| Amine (R-NH₂) | Chloroacetoxyacetyl amide |

| Carboxylate (R-COO⁻) | Mixed anhydride |

Reduction and Organometallic Reactions Involving this compound

The reactions of this compound with reducing agents and organometallic reagents are dictated by the high reactivity of the acyl chloride functional group.

Reduction:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce both the acyl chloride and the ester functionality. The acyl chloride would be reduced to a primary alcohol, and the ester would also be cleaved and reduced to the corresponding alcohols. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce acyl chlorides or esters. Therefore, selective reduction of the acyl chloride in the presence of the ester is challenging with common hydride reagents.

Organometallic Reactions:

Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (Gilman reagents, R₂CuLi), react readily with acyl chlorides. synquestlabs.comfiveable.me

Grignard Reagents: The reaction of an acyl chloride with a Grignard reagent typically proceeds via a nucleophilic acyl substitution to form a ketone intermediate. synquestlabs.com This ketone is also reactive towards the Grignard reagent and will undergo a second addition to form a tertiary alcohol after an acidic workup. synquestlabs.comvizagchemical.com In the case of this compound, the reaction would likely occur preferentially at the more electrophilic acyl chloride, leading to a complex mixture of products due to the presence of the ester and the chloro group, which could also potentially react.

Gilman Reagents: Gilman reagents are less reactive than Grignard reagents and typically react with acyl chlorides to afford ketones, with the reaction stopping at this stage. synquestlabs.comsigmaaldrich.com This allows for a more controlled reaction. With this compound, a Gilman reagent would be expected to selectively react with the acyl chloride to yield a ketone, leaving the ester and chloro groups intact under carefully controlled conditions. synquestlabs.com

The differential reactivity of these organometallic reagents is summarized below:

| Organometallic Reagent | Reactivity with Acyl Chloride | Expected Product with this compound |

| Grignard Reagent (R-MgX) | Highly reactive, leads to tertiary alcohols | Complex mixture, potential reaction at multiple sites |

| Gilman Reagent (R₂CuLi) | Less reactive, leads to ketones | Selective formation of a ketone at the acyl chloride position |

Analytical Methodologies and Spectroscopic Characterization of Chloroacetoxyacetyl Chloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating Chloroacetoxyacetyl chloride from impurities and for its quantification in various matrices. Gas chromatography is particularly well-suited for this volatile compound, often following a derivatization step to enhance stability and improve analytical performance.

Direct analysis of highly reactive acyl chlorides by gas chromatography can be problematic. The high temperatures of the GC inlet can cause degradation, and the compound can react with active sites, such as free silanol (B1196071) groups, within the column, leading to poor peak shape and inaccurate quantification. chromforum.orgchromforum.org To overcome these issues, a common and robust strategy is to convert the acyl chloride into a more stable derivative prior to analysis. researchgate.netnih.gov

For this compound, derivatization with a simple alcohol, such as anhydrous methanol (B129727), is an effective approach. researchgate.net This reaction rapidly converts the reactive acid chloride functional group into a stable methyl ester. The resulting derivative, methyl 2-(chloroacetoxy)acetate, is significantly more stable and exhibits excellent chromatographic behavior. The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for the quantification of this derivative. japsonline.com

Below are typical parameters for a GC-FID method following derivatization.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Anhydrous Methanol |

| GC Column | DB-Wax or similar polar capillary column (e.g., Polyethylene Glycol stationary phase) |

| Column Dimensions | 30 m length x 0.32 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.5 mL/min) |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C |

| Oven Temperature Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min) |

| Injection Mode | Split (e.g., 20:1 ratio) |

Impurity profiling is a critical aspect of quality control in chemical manufacturing, and GC-FID is a primary tool for this purpose. thermofisher.com The analysis of this compound must account for potential impurities arising from its synthesis or degradation. Common impurities may include unreacted starting materials, by-products, and degradation products.

Key potential impurities include:

Chloroacetic acid: A common precursor and the product of hydrolysis.

Chloroacetyl chloride: A potential precursor or recombination product.

Chloroacetic anhydride: A potential by-product formed during synthesis.

Using the derivatization GC-FID method described previously, acidic impurities like chloroacetic acid are also converted to their corresponding methyl esters, allowing for their simultaneous separation and quantification alongside the main analyte. researchgate.net This provides a comprehensive profile of the sample's purity.

| Impurity | Structure | Detected Form (after derivatization) | Expected Relative Retention Time |

|---|---|---|---|

| Chloroacetic acid | ClCH₂COOH | Methyl chloroacetate (B1199739) | Earlier than main analyte |

| Chloroacetyl chloride | ClCH₂COCl | Methyl chloroacetate | Earlier than main analyte |

| This compound (Analyte) | ClCH₂COOCH₂COCl | Methyl 2-(chloroacetoxy)acetate | Reference |

| Chloroacetic anhydride | (ClCH₂CO)₂O | Methyl chloroacetate (2 equivalents) | Earlier than main analyte |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics employs mathematical and statistical methods to simplify complex chemical data and correlate it to specific sample properties. For spectroscopic analysis, these techniques are invaluable for interpreting overlapping signals, classifying samples, and identifying patterns that are not apparent through simple visual inspection. nih.gov

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in identifying organic compounds by correlating the absorption of electromagnetic radiation at specific wavelengths to the presence of particular functional groups. sciepub.com Molecules absorb light of certain wavelengths when the energy of that light corresponds to the precise energy needed to excite the molecule from one quantized energy state to a higher one. britannica.com

For this compound, key functional groups each have characteristic absorption regions. The two carbonyl (C=O) groups—one from the acyl chloride and one from the ester—will exhibit strong absorption bands in the IR spectrum. The acyl chloride C=O stretch typically appears at a higher frequency (around 1800 cm⁻¹) compared to the ester C=O stretch. ucalgary.ca The carbon-chlorine (C-Cl) bond also has a characteristic absorption in the fingerprint region of the IR spectrum. ucalgary.ca In UV-Vis spectroscopy, the n→π* and π→π* electronic transitions of the carbonyl groups are the most prominent, typically occurring at different wavelengths. sciepub.comucalgary.ca By analyzing the presence and position of these specific absorption bands, the molecular structure can be confirmed.

Interactive Table 1: Characteristic Spectroscopic Data Correlation for this compound

Users can filter by Technique or Functional Group to see the corresponding wavelength/wavenumber.

| Functional Group | Technique | Characteristic Wavelength/Wavenumber | Transition/Vibration Type |

| Acyl Chloride (C=O) | IR Spectroscopy | ~1800 cm⁻¹ | C=O Stretch |

| Ester (C=O) | IR Spectroscopy | ~1740-1760 cm⁻¹ | C=O Stretch |

| Carbon-Chlorine (C-Cl) | IR Spectroscopy | ~600-800 cm⁻¹ | C-Cl Stretch |

| Carbonyl Groups (C=O) | UV-Vis Spectroscopy | ~235 nm | n→π |

| Carbonyl Groups (C=O) | UV-Vis Spectroscopy | <200 nm | π→π |

Principal Component Analysis (PCA) is a powerful multivariate statistical method used to reduce the dimensionality of complex datasets, such as those obtained from spectroscopic measurements. youtube.comresearchgate.net When analyzing multiple samples of this compound and its derivatives, spectroscopy can generate a large amount of data that is not directly interpretable. nih.gov PCA simplifies this data by transforming the original variables (e.g., absorbance at each wavelength) into a smaller set of new, uncorrelated variables called principal components (PCs). nih.govresearchgate.net

The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance, with the condition that it is orthogonal to (uncorrelated with) the preceding components. researchgate.net By plotting the data in terms of the first few PCs (e.g., a scores plot of PC1 vs. PC2), one can visualize the relationships between samples, identify clusters, detect outliers, and observe trends related to chemical or physical differences. The corresponding loadings plot shows how the original variables contribute to each PC, which can help identify the specific spectral regions responsible for the observed sample variations. nih.gov For instance, PCA could distinguish between batches of product based on subtle spectral differences caused by residual starting materials or degradation products.

Interactive Table 2: Hypothetical Principal Component Analysis Results for Spectral Data of this compound Batches

This table illustrates how PCA might break down the variance in a dataset.

| Principal Component (PC) | Eigenvalue | % of Variance Explained | Cumulative % of Variance |

| 1 | 8.45 | 84.5% | 84.5% |

| 2 | 1.02 | 10.2% | 94.7% |

| 3 | 0.31 | 3.1% | 97.8% |

| 4 | 0.15 | 1.5% | 99.3% |

When the goal is to classify samples into predefined categories, supervised chemometric methods like SIMCA and PLS-DA are employed. These techniques are particularly useful in quality control settings for verifying the identity and purity of this compound.

Soft Independent Modeling of Class Analogies (SIMCA): This method builds a separate PCA model for each defined class of samples (e.g., "pure this compound," "starting material," "byproduct"). To classify a new, unknown sample, its spectral data is fitted to each class model. The method then determines if the sample fits within the statistical limits of one or more classes, allowing for robust identity confirmation and outlier detection. researchgate.net

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a regression-based technique that models the relationship between the spectral data (predictor variables) and class membership (response variables). It is effective at separating classes even when there are strong similarities in their spectra. The resulting model can be used to predict the class of new samples and identify the key spectral variables that are most important for discriminating between the classes. researchgate.net A hierarchical classification model could first use PLS-DA to identify the general family of a compound and then use a more specific model to confirm the exact raw material identity. researchgate.net

Elemental Analysis and Chloride Determination Methods (e.g., ICP-OES, Ion Chromatography)

Elemental analysis is crucial for confirming the empirical formula of a newly synthesized compound. For an organochlorine compound like this compound, the accurate determination of chlorine content is a critical verification step.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive technique for elemental analysis. bohrium.com While traditionally challenging for halogens, modern ICP-OES instruments with advanced spectrometer and detector designs can now effectively measure chlorine. spectroscopyonline.com The analysis requires converting the organic sample into an aqueous medium through a liquid-liquid extraction or digestion process. s4science.at The resulting solution is introduced into a high-temperature plasma, which excites the atoms of the elements present. As the atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. rsc.org An indirect argentometric method, where chloride is precipitated with a known amount of silver ion and the remaining silver is measured by ICP-OES, is also a robust option applicable to any instrument. bohrium.comrsc.org

Ion Chromatography (IC): Ion chromatography is a primary and widely used method for the determination of anions, including chloride. wisc.eduportalabpg.org.br For this compound, a sample preparation step, such as hydrolysis, is necessary to convert the covalently bonded chlorine atoms into free chloride ions (Cl⁻) in solution. This aqueous sample is then injected into the IC system, where it passes through an ion-exchange column. The column separates the chloride ions from other anions based on their affinity for the stationary phase. A conductivity detector then measures the concentration of the eluted chloride ions. wisc.edu IC is highly effective for analyzing samples with high concentrations of chloride alongside other ions at lower concentrations. portalabpg.org.br

Interactive Table 3: Comparison of Methods for Chloride Determination

A summary of the key features of ICP-OES and Ion Chromatography for chloride analysis.

| Feature | Inductively Coupled Plasma - OES (ICP-OES) | Ion Chromatography (IC) |

| Principle | Measures light emitted from excited atoms in a plasma. | Separates ions on a column followed by conductivity detection. |

| Sample Form | Aqueous solution (requires sample digestion/extraction). | Aqueous solution (requires hydrolysis to create free Cl⁻ ions). |

| Specificity | Elemental (measures total chlorine). | Ionic (measures free chloride ions after sample prep). |

| Advantages | High sensitivity, multi-element capability. spectroscopyonline.com | Excellent for complex matrices, well-established for anions. portalabpg.org.brnih.gov |

| Limitations | Can have matrix interferences from high carbon content; traditionally difficult for halogens. rsc.org | Interferences can be caused by substances with similar retention times. wisc.edu |

Future Research Directions and Emerging Paradigms in Chloroacetoxyacetyl Chloride Chemistry

Exploration of Novel Catalytic Systems for Chloroacylation

The development of advanced catalytic systems is paramount for enhancing the efficiency and selectivity of chloroacylation reactions involving chloroacetoxyacetyl chloride. Current research trends are moving beyond traditional Lewis acid catalysis to explore more sophisticated and sustainable alternatives.

Photoredox Catalysis: A promising frontier is the use of visible-light-mediated photoredox catalysis. This approach allows for the generation of acyl radicals from acyl chlorides under mild conditions, which can then participate in a variety of transformations. For instance, recent studies have demonstrated the β-chloroacylation of alkenes using aroyl chlorides, employing iridium or copper-based photocatalysts. researchgate.netresearchgate.netnih.govnih.govchemrxiv.orgchemrxiv.org These reactions proceed via an atom transfer radical addition (ATRA) mechanism and offer a powerful tool for the synthesis of complex chlorinated ketones. The application of such systems to this compound could enable novel carbon-carbon and carbon-heteroatom bond formations.

Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free and often more environmentally benign alternative to traditional metal-based catalysis. wikipedia.orgchiba-u.jpumb.edu Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could be employed to achieve asymmetric chloroacylations, providing enantiomerically enriched products. This would be particularly valuable in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals. Research in this area would focus on designing organocatalysts that can effectively activate this compound and control the stereochemical outcome of its reactions.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is another rapidly growing area with significant potential for green chemistry. wikipedia.orgbiorxiv.org While currently underexplored for chloroacylation reactions, the development of engineered enzymes, such as acyltransferases or halogenases, could provide highly selective and environmentally friendly methods for utilizing this compound. Future work could involve screening existing enzyme libraries or using directed evolution to create novel biocatalysts for specific chloroacylation transformations.

| Catalytic System | Potential Advantages for Chloroacylation | Representative Catalyst Types |

| Photoredox Catalysis | Mild reaction conditions, generation of reactive acyl radicals, novel bond formations. researchgate.netnih.gov | Iridium complexes, Copper complexes. researchgate.netchemrxiv.orgchemrxiv.org |

| Organocatalysis | Metal-free, environmentally benign, potential for asymmetric synthesis. wikipedia.orgumb.edu | Proline derivatives, Cinchona alkaloids. chiba-u.jp |

| Biocatalysis | High selectivity, mild aqueous conditions, sustainable. wikipedia.org | Engineered acyltransferases, Halogenases. biorxiv.org |

Integration into Flow Chemistry and Automated Synthesis

The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production.

Flow Chemistry: Flow chemistry, often performed in microreactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. nih.govchimia.chwikipedia.orgmdpi.comyoutube.commmsl.cznih.gov The high reactivity of this compound makes it an ideal candidate for flow processes, where reaction times can be precisely controlled, and exothermic reactions can be managed effectively. Future research will likely focus on developing robust flow protocols for the synthesis of this compound itself, as well as for its subsequent reactions to produce a variety of derivatives.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions by enabling high-throughput screening of reaction conditions, catalysts, and substrates. researchgate.netimperial.ac.ukmerckmillipore.commdpi.comnih.gov By integrating this compound into these automated workflows, researchers can rapidly explore its reactivity profile and identify novel applications. This could involve the use of robotic liquid handlers and automated purification systems to synthesize and analyze large libraries of compounds derived from this versatile reagent.

| Technology | Key Benefits for this compound Chemistry |

| Flow Chemistry / Microreactors | Improved safety, enhanced reaction control, scalability. nih.govwikipedia.orgmdpi.com |

| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, library synthesis. imperial.ac.ukmerckmillipore.comnih.gov |

Investigation of Green Chemistry Approaches in its Synthesis and Reactivity

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, this involves exploring more sustainable synthesis routes and employing environmentally friendly reaction conditions.

Sustainable Synthesis: Future research will aim to develop greener methods for the synthesis of this compound, potentially starting from renewable feedstocks. This could involve catalytic approaches that avoid the use of stoichiometric and often hazardous reagents.

Green Solvents: A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. nih.govtext2fa.irresearchgate.netmdpi.comacsgcipr.org Research into the use of this compound in green solvents, such as bio-derived solvents (e.g., 2-methyltetrahydrofuran, cyrene), ionic liquids, or deep eutectic solvents (DESs), is a promising area of investigation. mdpi.com These solvents can offer unique reactivity profiles and facilitate easier product separation and catalyst recycling.

| Green Chemistry Approach | Application to this compound |

| Renewable Feedstocks | Exploring synthetic routes from biomass-derived starting materials. |

| Green Solvents | Utilizing bio-solvents, ionic liquids, and deep eutectic solvents to reduce environmental impact. nih.govmdpi.com |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. |

Expanding the Scope of Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing transformations and designing new ones. Advanced analytical and computational tools will play a pivotal role in this endeavor.

Advanced Spectroscopic Techniques: In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time monitoring of reactions involving this compound. acs.orgucalgary.camdpi.comoregonstate.edustudymind.co.uk This allows for the identification of transient intermediates and the elucidation of reaction kinetics, providing valuable mechanistic insights. Advanced mass spectrometry techniques can also be used to characterize complex reaction mixtures and identify minor byproducts. oregonstate.edu

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT) and Computational Fluid Dynamics (CFD), are becoming increasingly powerful tools in chemical research. rsc.orgresearchgate.nettudelft.nlmdpi.comresearchgate.net DFT calculations can be used to model reaction pathways, predict transition state geometries and energies, and rationalize observed selectivities. CFD can be employed to simulate and optimize reaction conditions in flow reactors, ensuring efficient mixing and heat transfer. rsc.orgtudelft.nlmdpi.comresearchgate.net The combination of these computational approaches with experimental data will provide a comprehensive understanding of the factors governing the reactivity of this compound.

| Technique | Application in this compound Chemistry |

| In-situ Spectroscopy (ReactIR, Process NMR) | Real-time reaction monitoring, identification of intermediates, kinetic analysis. acs.orgmdpi.com |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting selectivity, understanding electronic effects. |

| Computational Fluid Dynamics (CFD) | Simulating and optimizing flow reactor conditions. rsc.orgtudelft.nlmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.